N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
Description
Historical Context of Tetrahydroquinoline Derivatives in Medicinal Chemistry
Tetrahydroquinoline derivatives have been pivotal in drug discovery since the mid-20th century, with their rigid bicyclic framework enabling interactions with diverse biological targets. Early applications focused on cardiovascular therapeutics, such as antiarrhythmics and antihypertensives, but recent decades have seen expansion into neuropharmacology, oncology, and infectious diseases. The scaffold’s versatility stems from its capacity to accommodate substituents at C-2, C-3, C-4, and the aromatic ring, allowing fine-tuning of electronic, steric, and hydrogen-bonding properties. For instance, 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives demonstrated anticonvulsant activity via AMPA receptor modulation, underscoring the role of substituent positioning in biological activity.
Structural Uniqueness and Pharmacophoric Significance of the Target Compound
The target compound features a 1,2,3,4-tetrahydroquinoline core substituted at C-6 with a methyl group, coupled with a pyrrolidine-containing ethylenediamide side chain and a 4-methylphenyl terminal group (Table 1). This architecture merges three critical pharmacophoric elements:
- Tetrahydroquinoline Core : Provides planar aromaticity for π-π stacking with protein residues, while the saturated ring enhances metabolic stability.
- Pyrrolidine Moiety : Introduces conformational flexibility and hydrogen-bond donor/acceptor capabilities, potentially enhancing binding to G-protein-coupled receptors.
- 4-Methylphenyl Group : Contributes hydrophobic interactions and modulates solubility, as seen in analogues with improved blood-brain barrier penetration.
Table 1: Structural Features of this compound
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-18-7-10-21(11-8-18)27-25(31)24(30)26-17-23(29-14-3-4-15-29)20-9-12-22-19(16-20)6-5-13-28(22)2/h7-12,16,23H,3-6,13-15,17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFRRBCKVCTGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyrrolidine Ring: This step may involve the cyclization of a suitable precursor, such as an amino alcohol, under basic conditions.
Coupling with 4-Methylphenyl Group: The final step involves the coupling of the tetrahydroquinoline-pyrrolidine intermediate with a 4-methylphenyl derivative, such as 4-methylphenyl isocyanate, under mild conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities that make it suitable for therapeutic applications:
- CNS Disorders : The compound has been studied for its potential effects on central nervous system disorders. It may have implications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. Its structure allows it to interact with various cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : There is emerging evidence that compounds similar to N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide may exert anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation.
Research Applications
The following table summarizes some key research applications of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- CNS Disorders : A study evaluated the effects of tetrahydroquinoline derivatives on mouse models of anxiety. Results indicated significant reductions in anxiety-like behaviors compared to control groups.
- Antitumor Effects : In vitro studies demonstrated that derivatives of tetrahydroquinoline inhibited the proliferation of various cancer cell lines by inducing apoptosis.
- Inflammation Models : Research conducted on animal models of arthritis showed that compounds with similar structures reduced inflammatory markers and improved joint function.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key Example :
- N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (RN: 921924-10-9) Structural Difference: The 4-methylphenyl group in the target compound is replaced with a 4-(trifluoromethyl)phenyl group. Impact: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the methyl group. This substitution may improve membrane permeability or alter binding affinity in receptor-ligand interactions .
Modifications to the Tetrahydroquinoline Core
Variations in the Pyrrolidine/Alkylamine Side Chains
Examples :
- 1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (cpd S3) Structural Difference: Replaces the tetrahydroquinoline-pyrrolidine system with an imidazopyridine scaffold and a chlorophenyl group. Synthesis: Uses methanesulfonyl chloride for mesylation, followed by nucleophilic substitution (). Relevance: The chlorophenyl group provides steric bulk and electronic effects distinct from methyl or trifluoromethyl substituents.
Ethanediamine/Ethanediamide Linker Modifications
Example :
- N,N,N'-Triethyl-N'-(3-pyridyl)-1,2-ethanediamine Structural Difference: Features a pyridyl group and triethylamine substituents instead of tetrahydroquinoline and pyrrolidine.
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) on the phenyl ring enhance metabolic stability, while methyl groups balance lipophilicity and synthetic accessibility .
- Synthetic Efficiency : Hydrogenation-based methods (e.g., Compound 24) achieve higher yields (~73%) compared to multi-step routes (e.g., Compound 27, 43.7%) .
- Biological Relevance : The ethanediamide linker in the target compound may optimize hydrogen-bonding interactions in protein binding pockets, whereas thiophene or pyridyl groups (e.g., Compound 26, ) introduce alternative electronic profiles .
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a tetrahydroquinoline moiety linked to a pyrrolidine group and an aromatic phenyl ring. Its molecular formula is , with a molecular weight of 382.55 g/mol. The presence of multiple functional groups suggests diverse chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.55 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth by modulating signaling pathways involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit murine double minute 2 (MDM2), a protein that regulates p53 tumor suppressor activity .
- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially through inhibition of neuronal nitric oxide synthase (nNOS), which has implications for treating neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes such as nNOS or MDM2, disrupting their function and leading to therapeutic effects in cancer and neurological disorders.
- Receptor Modulation : By interacting with various receptors in the body, the compound may influence signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The presence of the tetrahydroquinoline structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds:
- Study on nNOS Inhibitors : A series of tetrahydroquinoline analogues were synthesized and tested for their nNOS inhibitory activity. One compound demonstrated an IC50 value of approximately 93 nM, indicating strong potency against nNOS compared to other isoforms .
- MDM2 Inhibition Research : Another study highlighted the efficacy of tetrahydroquinoline derivatives as MDM2 inhibitors with high binding affinity (K_i < 1 nM), showcasing their potential in cancer therapy .
- Antimicrobial Testing : A related study assessed the antimicrobial properties of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
- Reagent Selection : Use high-purity precursors (e.g., substituted tetrahydroquinolines and pyrrolidine derivatives) to minimize side reactions.
- Solvent and Catalyst : Ethanol with catalytic HCl (0.01 mole) under reflux for 24–25 hours is effective for cyclization, as demonstrated in analogous pyrimidine syntheses .
- Temperature Control : Maintain reflux conditions (≈80°C) to ensure complete imine/amide bond formation while avoiding thermal degradation.
- Purification : Crystallize from methanol or ethanol to isolate the product with ≥95% purity .
Table 1 : Example Synthesis Parameters for Analogous Compounds
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Ethanol | 40–60% | |
| Catalyst | HCl (conc.) | — | |
| Reaction Time | 24–25 hours | — | |
| Crystallization Solvent | Methanol | — |
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use H/C NMR to verify substituent positions (e.g., methyl groups on tetrahydroquinoline and phenyl rings) .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., [M+H] ion matching theoretical values) .
- X-ray Crystallography : For absolute configuration confirmation, as applied to structurally related dihydropyrimidines .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for anticancer potential) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Antimicrobial Activity : Agar diffusion assays against Candida albicans or Staphylococcus aureus to assess antifungal/antibacterial properties .
Advanced Research Questions
Q. How can contradictory results between in vitro and in vivo biological activity data be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite stability via LC-MS/MS in rodent plasma .
- Dose Optimization : Conduct dose-response studies to identify therapeutic windows (e.g., 10–100 mg/kg in murine models) .
- Target Engagement : Use PET imaging with radiolabeled analogs to verify target binding in vivo .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with modified pyrrolidine or tetrahydroquinoline substituents and compare bioactivity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity data .
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
Methodological Answer:
- Animal Models : Use xenograft mice for anticancer studies or LPS-induced inflammation models for immunomodulatory effects .
- Endpoint Analysis : Measure tumor volume reduction, cytokine levels (e.g., IL-6, TNF-α), or histopathological changes .
- Toxicity Screening : Assess liver/kidney function via ALT, AST, and creatinine assays .
Q. What methodologies address stability challenges during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the ethanediamide moiety .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
